N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide involves complex chemical reactions. For instance, Huang Ming-zhi et al. (2005) detailed the synthesis of a related compound through the reaction of 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride, showcasing the intricacies involved in synthesizing such compounds (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like X-ray crystallography. The crystallographic analysis provides detailed insights into the spatial arrangement of atoms within the molecule, essential for understanding its chemical behavior (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds are complex and vary widely. The formation of different intermediates during reactions, as observed in studies, suggests multiple pathways and mechanisms that can influence the compound's final structure and properties. Kinetic studies, for instance, reveal the coexistence of zwitterionic, neutral, and anionic intermediates, highlighting the compound's dynamic nature in chemical reactions (J. Váňa, M. Sedlák, & J. Hanusek, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the compound's applications and handling. Crystallographic studies provide insights into the compound's structure, which is closely linked to its physical properties. For example, the crystal structure and solubility of compounds can significantly affect their bioavailability and reactivity (Huang Ming-zhi et al., 2005).
Scientific Research Applications
N,N,N′,N′‐Tetraoctyl diglycolamide (TODGA), a compound related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, has been evaluated as an extractant for the partitioning of minor actinides from high-level nuclear waste solutions. This suggests its potential use in nuclear waste management (Ansari et al., 2005).
Various N,N-disubstituted decanamides, similar in structure to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, have shown significant antimicrobial activity against pathogenic bacteria, yeasts, and molds. This indicates their potential application in antimicrobial treatments (Novak et al., 1969).
N,N,N′,N′-tetra-2-ethylhexyl diglycolamide (T2EHDGA), a compound related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, has been used in the extraction of actinides, lanthanides, and fission products from Pressurized Heavy Water Reactor High Level Waste. This demonstrates its application in radioactive waste processing (Gujar et al., 2010).
N-Isobutyl decanamide and similar compounds have shown to modulate root system architecture in Arabidopsis thaliana by affecting nitric oxide accumulation and signaling. This suggests its potential use in agricultural biotechnology and plant growth regulation (Méndez-Bravo et al., 2010).
Alkamides, which include compounds structurally related to N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, have been found to regulate adventitious root development and nitric oxide accumulation in Arabidopsis thaliana. This points to their role in plant developmental processes and potential applications in horticulture and plant science (Campos-Cuevas et al., 2008).
Future Directions
The future directions of “N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide” could involve further research into its role in bacterial quorum sensing and potential applications in controlling bacterial behavior2.
Please note that this analysis is based on the available information and there might be more recent studies or data not included here.
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]decanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZKDULKILUPV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436062 | |
Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide | |
CAS RN |
177315-87-6 | |
Record name | N-[(3S)-2-oxooxolan-3-yl]decanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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